N-a-Z-L-arginine-4-nitroanilidehydrochloride
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Description
N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN6O5 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride, primarily targets proteolytic enzymes such as trypsin, actinidin, and papain . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.
Mode of Action
This compound acts as a chromogenic substrate for the aforementioned proteolytic enzymes . When these enzymes act on the compound, they cleave it at specific sites, leading to the release of a chromophore. The chromophore can be detected and measured, providing a quantitative readout of enzyme activity.
Biochemical Pathways
The primary biochemical pathway involved is the proteolytic pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids, which can then be utilized by the body for various functions. The action of this compound in this pathway helps in the quantitative measurement of the activity of the proteolytic enzymes.
Result of Action
The action of this compound results in the release of a chromophore . This chromophore can be detected and quantified, providing a measure of the activity of the proteolytic enzymes. This can be useful in various research and diagnostic applications where the activity of these enzymes needs to be assessed.
Biochemical Analysis
Biochemical Properties
“N-a-Z-L-arginine-4-nitroanilidehydrochloride” plays a significant role in biochemical reactions. It interacts with arginase enzymes, which are crucial in the urea cycle. The hydrolysis of “this compound” at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with arginase enzymes. The hydrolysis of this compound at the bond between the arginine and the p-nitroanilide moieties releases the chromophore p-nitroaniline . This process can be used to measure the activity of arginase enzymes, providing insight into the functioning of the urea cycle.
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAFEYYSLICID-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542374 |
Source
|
Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59188-53-3 |
Source
|
Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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